N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Übersicht
Beschreibung
BI-3406 is Potent & Selective SOS1::KRAS Inhibitor (IC50=5 nM), which Opens a New Approach for Treating KRAS-Driven Tumours. BI 3406 selectively binds to SOS1 and blocks the interaction with KRAS, irrespective of the KRAS mutation. BI 3406 causes RAS GTP and pERK reduction and inhibits cell growth of KRAS mutated cell lines, carrying most of the typical KRAS mutations (i.e. G12D, G12V, G13D and others). BI 3406, when administered orally to tumour bearing mice, causes a dose dependent tumour static effect that can be converted into regressions when combined with MEK1 inhibition
Wissenschaftliche Forschungsanwendungen
Treatment of KRAS-Driven Cancers
BI-3406 has been found to be effective in treating KRAS-driven cancers . KRAS is the most frequently mutated driver of pancreatic, colorectal, and non–small cell lung cancers . BI-3406 is a potent and selective SOS1–KRAS Interaction Inhibitor . It binds to the catalytic domain of SOS1, thereby preventing the interaction with KRAS . This reduces the formation of GTP-loaded RAS and limits cellular proliferation of a broad range of KRAS-driven cancers .
Combined MEK Inhibition
BI-3406 has been found to enhance the sensitivity of KRAS-dependent cancers to MEK inhibition . It attenuates feedback reactivation induced by MEK inhibitors . Combined SOS1 and MEK inhibition represents a novel and effective therapeutic concept to address KRAS-driven tumors .
Treatment of KRAS Mutant Xenografts
As a monotherapy, BI-3406 has shown marked anti-tumor efficacy in KRAS mutant xenografts . It modulates signaling, as assessed by p-ERK and target genes .
Sensitizing KRAS-Dependent Cancers to MEK Inhibitor Treatment
Due to BI-3406 blocking the negative feedback relief induced by MAPK inhibition, it has the potential to sensitize KRAS-dependent cancers to MEK inhibitor treatment .
Broad Activity on KRAS Oncogenic Variants
BI-3406 elicits activity on a broad panel of KRAS oncogenic variants, including all major G12 and G13 oncoproteins .
Clinical Trials
BI-3406 is closely related to BI 1701963, which is the first SOS1::KRAS inhibitor to advance to clinical trials . A Phase 1 clinical trial is in preparation for patients with advanced KRAS-mutated cancers to evaluate safety, tolerability, pharmacokinetic and pharmacodynamic properties, and preliminary efficacy of BI 1701963 .
Wirkmechanismus
Target of Action
BI-3406, also known as N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-tetrahydrofuran-3-yl]oxy-quinazolin-4-amine or N-(®-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, primarily targets the SOS1-KRAS interaction . SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS, a protein that plays a key role in regulating cellular responses to extracellular stimuli .
Mode of Action
BI-3406 binds to the catalytic domain of SOS1, thereby preventing its interaction with KRAS . This inhibition significantly reduces the formation of GTP-loaded KRAS, the activated form of KRAS .
Biochemical Pathways
The inhibition of the SOS1-KRAS interaction by BI-3406 affects the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . This pathway is involved in regulating cellular activities such as growth, proliferation, differentiation, migration, and apoptosis . By inhibiting the SOS1-KRAS interaction, BI-3406 limits the activation of the MAPK pathway, thereby controlling these cellular activities .
Pharmacokinetics
BI-3406 is orally bioavailable and shows pharmacokinetic properties suitable for in vivo testing in rodent species . .
Result of Action
The inhibition of the SOS1-KRAS interaction by BI-3406 results in a reduction of GTP-loaded KRAS formation, limiting the proliferation of a broad range of KRAS-driven cancers . Importantly, BI-3406 attenuates feedback reactivation induced by MEK inhibitors, thereby enhancing the sensitivity of KRAS-dependent cancers to MEK inhibition .
Action Environment
The efficacy and stability of BI-3406 can be influenced by various environmental factors. It’s important to note that the effectiveness of BI-3406 can be enhanced when used in combination with other inhibitors, such as MEK inhibitors .
Eigenschaften
IUPAC Name |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFDNRYZXDHTHT-PXAZEXFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCOC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.